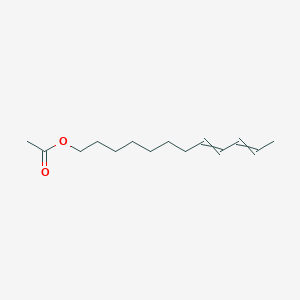
8,10-Dodecadien-1-ol, acetate, (8E,10E)-
Vue d'ensemble
Description
8,10-Dodecadien-1-ol, acetate, (8E,10E)- is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. The compound is characterized by its two conjugated double bonds located at the 8th and 10th positions of the dodecadienyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- typically involves the use of dodecadienic compounds with conjugated double bonds. One common method includes the reaction of dodecadien-1-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- often employs large-scale organic synthesis techniques. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8,10-Dodecadien-1-ol, acetate, (8E,10E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dodecadienal or dodecadienoic acid.
Reduction: Formation of dodecadienol.
Substitution: Formation of various substituted dodecadienyl derivatives.
Applications De Recherche Scientifique
8,10-Dodecadien-1-ol, acetate, (8E,10E)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and conjugated diene chemistry.
Medicine: Investigated for its potential use in pest control strategies to reduce the spread of insect-borne diseases.
Industry: Utilized in the development of environmentally friendly pest control products and pheromone traps.
Mécanisme D'action
The mechanism of action of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E,Z)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
- (Z,Z)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
- (Z,E)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
Uniqueness
8,10-Dodecadien-1-ol, acetate, (8E,10E)- is unique due to its specific double bond configuration, which significantly influences its biological activity and effectiveness as a pheromone. The (E,E) configuration is particularly effective in attracting certain insect species, making it a valuable compound in pest control applications .
Propriétés
Formule moléculaire |
C14H24O2 |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
dodeca-8,10-dienyl acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3 |
Clé InChI |
NTKDSWPSEFZZOZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CCCCCCCCOC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

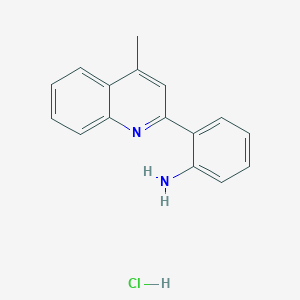
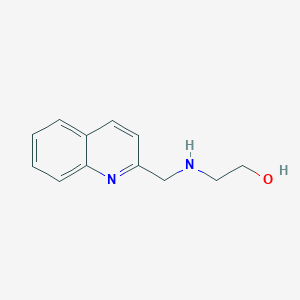

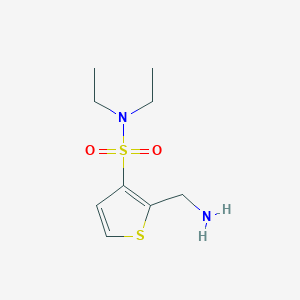
![2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8566457.png)
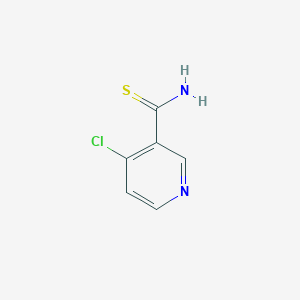
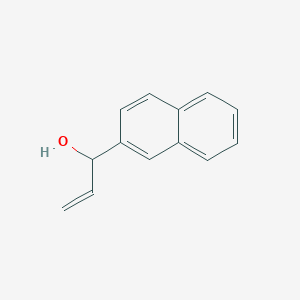
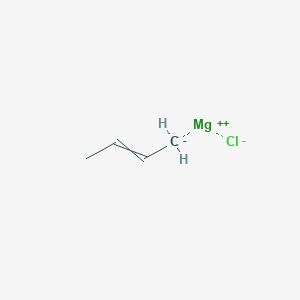
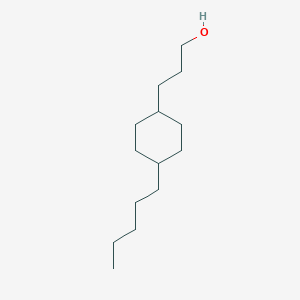

![4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide](/img/structure/B8566489.png)
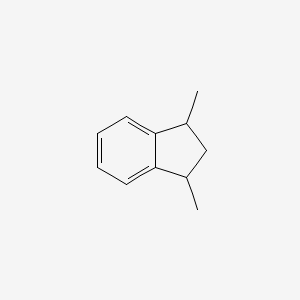
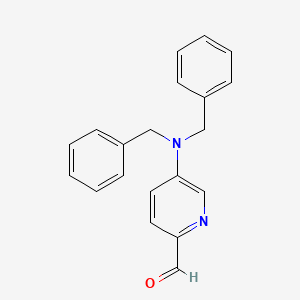
![methyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate](/img/structure/B8566508.png)
